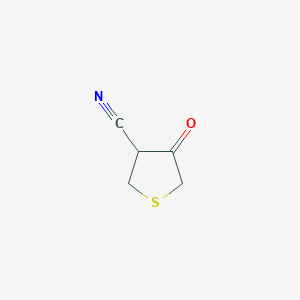
N-(4-chlorophenyl)-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-pyridinamine: is a derivative of pyridine, an aromatic heterocyclic compound with a nitrogen atom in the ring. This compound is characterized by the presence of a p-chloroanilino group attached to the second position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-pyridinamine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with p-chloroaniline under specific conditions. This reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. For instance, the preparation method of 2-p-chlorobenzyl pyridine involves the reaction of chlorobenzene and alchlor with 2-pyridine formyl chloride hydrochloride, followed by further reactions with diglycol, hydrazine hydrate, and potassium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-chlorophenyl)-2-pyridinamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst are often employed.
Substitution: Various electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce amino-substituted pyridines .
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-pyridinamine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Pyridine: The parent compound, known for its basicity and aromaticity.
Piperidine: A saturated analog of pyridine, widely used in pharmaceuticals.
Quinoline: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness: N-(4-chlorophenyl)-2-pyridinamine is unique due to the presence of the p-chloroanilino group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
22681-77-2 |
|---|---|
Molekularformel |
C11H9ClN2 |
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |
InChI-Schlüssel |
PRZYJLBEQGBXQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
Key on ui other cas no. |
22681-77-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)



![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)

